3,3-Difluoropentan-1-ol
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Overview
Description
3,3-Difluoropentan-1-ol is a chemical compound with the molecular formula C5H10F2O . It has an average mass of 124.129 Da and a monoisotopic mass of 124.069969 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanol backbone with two fluorine atoms attached to the third carbon atom . The InChI code for this compound is 1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Chemical Properties and Storage
“3,3-Difluoropentan-1-ol” is a liquid compound with a molecular weight of 124.13 . It is stored at a temperature of 4°C . The compound has a CAS Number of 1782528-41-9 .
Safety Information
The compound has several hazard statements including H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Synthesis of 3,3-Disubstituted Dihydrobenzofurans, Indolines, Indolinones, and Isochromanes
“this compound” can be used in the synthesis of 3,3-disubstituted dihydrobenzofurans, indolines, indolinones, and isochromanes . This is achieved through a palladium-catalyzed tandem reaction using Pd (PPh3)2Cl2/ (±)-BINAP as a catalytic system .
Characterization of Natural Organic Matter
Although not directly mentioned, the 3-D fluorescence of compounds similar to “this compound” can be used in monitoring natural organic matter in Water Treatment Plants (WTPs) operations . This includes the chemical/biological oxidation, coagulation-flocculation process, and membrane/biological treatment process .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-difluoropentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDXFJGNUGCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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